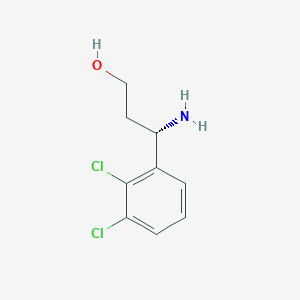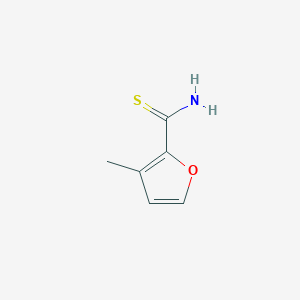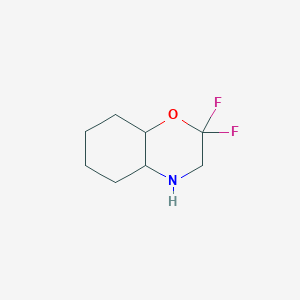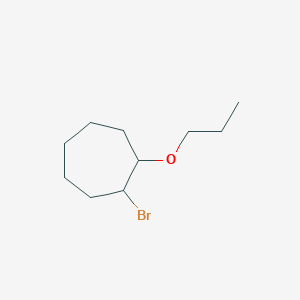![molecular formula C8H7N3O3 B13306554 3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13306554.png)
3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C8H7N3O3 It is known for its unique structure, which includes a pyrazine ring substituted with a prop-2-yn-1-yloxy group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with prop-2-yn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and prop-2-yn-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction could produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Quinoxalines: These compounds share a similar pyrazine ring structure and are known for their biological activities.
Quinolin-8-amines: These are isomerically related to pyrazine derivatives and have valuable applications in organic synthesis.
Imidazole-containing compounds: These compounds also possess nitrogen heterocycles and exhibit a wide range of chemical and biological properties
Uniqueness: 3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its prop-2-yn-1-yloxy group provides additional reactivity and potential for further functionalization, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H7N3O3 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
3-(prop-2-ynoxyamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-2-5-14-11-7-6(8(12)13)9-3-4-10-7/h1,3-4H,5H2,(H,10,11)(H,12,13) |
Clave InChI |
AJRNMJCZGYWGDM-UHFFFAOYSA-N |
SMILES canónico |
C#CCONC1=NC=CN=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-cyclopropyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13306471.png)
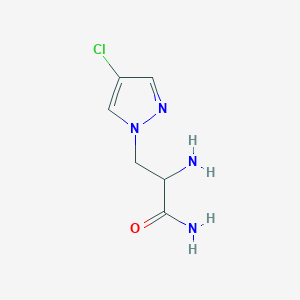
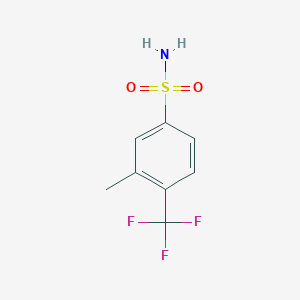
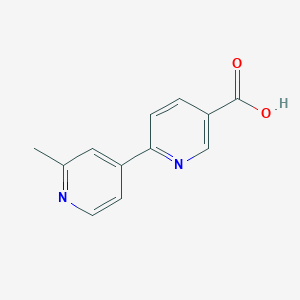

![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13306496.png)
![3-Allylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B13306507.png)


![3-(Aminomethyl)benzo[b]thiophen-7-amine](/img/structure/B13306524.png)
